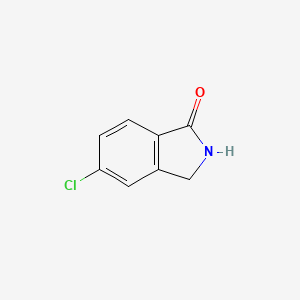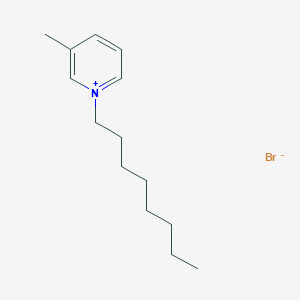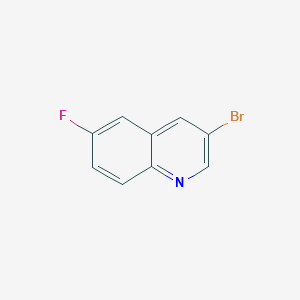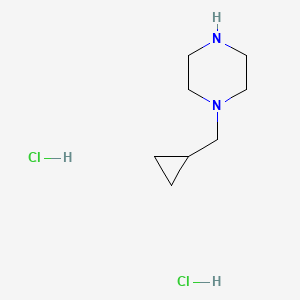
1,3-Dichloro-5-methylisoquinoline
概要
説明
1,3-Dichloro-5-methylisoquinoline is a halogenated aromatic organic compound belonging to the isoquinoline family. Isoquinolines are structurally similar to quinolines, with a nitrogen atom in the second position of the benzene ring. This compound is characterized by the presence of two chlorine atoms and a methyl group on the isoquinoline ring structure, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methylisoquinoline can be synthesized through various synthetic routes, including:
Biltz synthesis: This method involves the reaction of 5-methylisoquinoline with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.
Sandmeyer reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
1,3-Dichloro-5-methylisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, often under reflux conditions.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: Reduced derivatives of this compound
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
1,3-Dichloro-5-methylisoquinoline has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential medicinal properties, including its use as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,3-dichloro-5-methylisoquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
1,3-Dichloro-5-methylisoquinoline is compared with other similar compounds, such as:
1,3-Dichloroisoquinoline: Lacks the methyl group at the 5-position.
5-Methylisoquinoline: Lacks the chlorine atoms at the 1 and 3 positions.
1,3-Dichloro-7-methylisoquinoline: Similar structure but with the methyl group at the 7-position.
Uniqueness: The presence of both chlorine atoms and a methyl group on the isoquinoline ring structure makes this compound unique, providing it with distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
1,3-dichloro-5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLPCOBAYAVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615483 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-40-9 | |
| Record name | 1,3-Dichloro-5-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


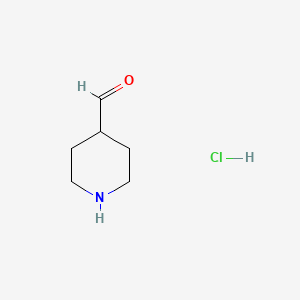
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)

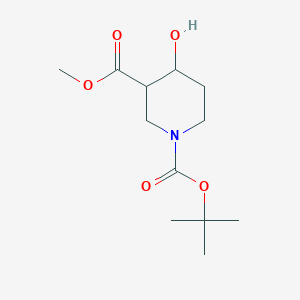
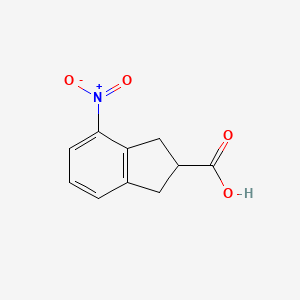
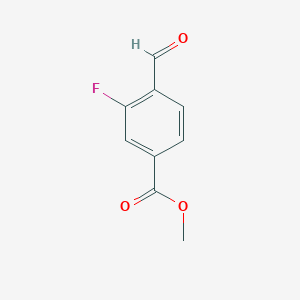
![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)
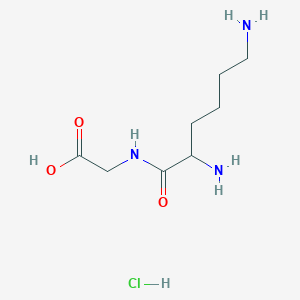

![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
